

E7130 Combination Therapy with Immunotherapy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	E7130	
Cat. No.:	B12381793	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

E7130 is a synthetically accessible analog of the marine natural product halichondrin B. It functions as a microtubule dynamics inhibitor, exhibiting potent cytotoxic activity against a range of cancer cell lines.[1][2] Beyond its direct anti-proliferative effects, **E7130** has been shown to modulate the tumor microenvironment (TME), a key factor in tumor progression and resistance to therapy.[1][3][4] This unique dual mechanism of action provides a strong rationale for its investigation in combination with immunotherapies, aiming to overcome the immunosuppressive barriers within the TME and enhance anti-tumor immune responses.

These application notes provide a comprehensive overview of the preclinical data on **E7130** and outline detailed protocols for investigating its combination with immunotherapy.

Mechanism of Action

E7130 exerts its anti-cancer effects through two primary mechanisms:

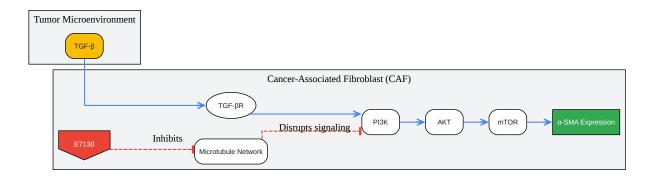
- Microtubule Dynamics Inhibition: **E7130** binds to tubulin and inhibits microtubule polymerization, leading to G2/M cell cycle arrest and apoptosis in cancer cells.[2]
- Tumor Microenvironment (TME) Modulation: **E7130** has been shown to remodel the TME by:

- Suppressing Cancer-Associated Fibroblasts (CAFs): E7130 reduces the number of α-SMA-positive CAFs, which are known to create an immunosuppressive TME.[1][3][5] This is achieved through the inhibition of the TGF-β-induced PI3K/AKT/mTOR signaling pathway in these cells.[5]
- Vascular Remodeling: E7130 can increase the density of intratumoral microvessels, which
 may improve the delivery of other therapeutic agents and immune cells into the tumor.[1]

The TME-modulating properties of **E7130** are of particular interest for combination immunotherapy, as a less immunosuppressive and more vascularized tumor environment is expected to be more permissive to immune cell infiltration and activity.

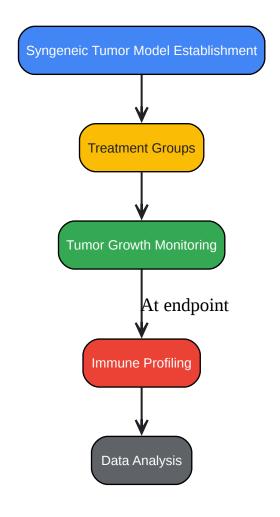
Preclinical Data

Preclinical studies have demonstrated the anti-tumor efficacy of **E7130** as a single agent and in combination with other therapies. While direct preclinical data for **E7130** in combination with immunotherapy is not yet publicly available, its effects on the TME strongly support such a therapeutic strategy.


Monotherapy and Combination with Chemotherapy

Parameter	Cell Lines	Animal Model	Dosing	Key Findings	Reference
In vitro IC50	KPL-4, OSC- 19, FaDu, HSC-2	N/A	0.01-0.1 nM	Potent anti- proliferative activity	[1]
In vivo Efficacy	HSC-2 SCCHN xenograft	BALB/c mice	45-180 μg/kg, i.v.	Increased intratumoral microvessel density, enhanced delivery of cetuximab, leading to tumor regression.	[1]
CAF Reduction	FaDu SCCHN xenograft	BALB/c mice	45-180 μg/kg, i.v.	Reduced α- SMA-positive CAFs in combination with cetuximab.	[1]
Combination Efficacy	Human cancer cell line orthotopic and subcutaneou s xenograft models	Mouse models	90 μg/kg	Prominent combinatorial effect with cetuximab.	[1]

Signaling Pathways and Experimental Workflows E7130 Mechanism of Action in CAFs



Click to download full resolution via product page

Caption: **E7130** inhibits TGF-β-induced CAF activation.

Proposed Experimental Workflow for E7130 and Immunotherapy Combination Study

Click to download full resolution via product page

Caption: Workflow for preclinical evaluation.

Experimental Protocols

The following are proposed protocols for investigating the combination of **E7130** with immunotherapy, based on standard methodologies in the field.

Protocol 1: In Vivo Efficacy of E7130 in Combination with an Anti-PD-1 Antibody

Objective: To evaluate the anti-tumor efficacy of **E7130** in combination with an anti-PD-1 antibody in a syngeneic mouse tumor model.

Materials:

- Syngeneic mouse tumor cell line (e.g., CT26 colon carcinoma, B16-F10 melanoma)
- 6-8 week old female BALB/c or C57BL/6 mice
- E7130 (formulated for intravenous injection)
- Anti-mouse PD-1 antibody (e.g., clone RMP1-14)
- Isotype control antibody
- Sterile PBS
- · Calipers for tumor measurement

Procedure:

- Tumor Cell Implantation:
 - Inject 1 x 10^6 tumor cells subcutaneously into the flank of each mouse.
 - Monitor tumor growth daily.
- Treatment Groups:
 - Once tumors reach an average volume of 100-150 mm³, randomize mice into the following treatment groups (n=8-10 mice/group):
 - Vehicle control (e.g., PBS)
 - **E7130** alone (e.g., 90 μg/kg, i.v., once weekly)
 - Anti-PD-1 antibody alone (e.g., 10 mg/kg, i.p., twice weekly)
 - **E7130** + Anti-PD-1 antibody
 - Isotype control
- Tumor Measurement:

- Measure tumor volume twice weekly using calipers (Volume = 0.5 x length x width²).
- Endpoint:
 - Continue treatment for 3-4 weeks or until tumors in the control group reach the pre-defined endpoint.
 - Euthanize mice and collect tumors for further analysis.

Data Analysis:

- Compare tumor growth curves between treatment groups.
- Calculate tumor growth inhibition (TGI).
- Perform statistical analysis (e.g., ANOVA).

Protocol 2: Immunophenotyping of the Tumor Microenvironment

Objective: To characterize the changes in the immune cell infiltrate within the TME following treatment with **E7130** and anti-PD-1 antibody.

Materials:

- Tumors collected from the in vivo efficacy study (Protocol 1)
- Collagenase D, DNase I
- FACS buffer (PBS with 2% FBS)
- Antibodies for flow cytometry (e.g., anti-CD45, -CD3, -CD4, -CD8, -FoxP3, -F4/80, -Gr-1)
- Fixation/Permeabilization buffer
- Flow cytometer

Procedure:

- Tumor Dissociation:
 - Mince tumors and digest with collagenase D and DNase I to obtain a single-cell suspension.
- Staining:
 - Stain cells with a panel of fluorescently labeled antibodies against immune cell markers.
 - For intracellular staining (e.g., FoxP3), fix and permeabilize cells according to the manufacturer's protocol.
- Flow Cytometry:
 - Acquire data on a flow cytometer.
- Data Analysis:
 - Analyze the percentage and absolute number of different immune cell populations (e.g.,
 CD8+ T cells, regulatory T cells, macrophages) within the CD45+ gate.
 - Compare the immune profiles between treatment groups.

Clinical Development

A first-in-human Phase 1 study of **E7130** in patients with advanced solid tumors has been completed in Japan (NCT03444701).[6] The study established the safety, tolerability, and maximum tolerated dose (MTD) of **E7130** administered on a three-weekly (Q3W) and two-weekly (Q2W) schedule.[6]

Dosing Schedule	Maximum Tolerated Dose (MTD)		
Q3W (Day 1 of a 21-day cycle)	480 μg/m²		
Q2W (Days 1 and 15 of a 28-day cycle)	300 μg/m²		

The recommended dose for the dose-expansion part of the study was 480 μ g/m² Q3W.[6] While this initial study did not evaluate **E7130** in combination with immunotherapy, the

established safety profile and MTD provide a foundation for future combination trials.

Future Directions

The TME-modulating properties of **E7130**, particularly its ability to suppress CAFs, present a compelling opportunity to enhance the efficacy of immunotherapy. Future research should focus on:

- Preclinical Combination Studies: Conducting in vivo studies combining E7130 with various immunotherapeutic agents, including anti-PD-1/PD-L1, anti-CTLA-4, and other checkpoint inhibitors, in immunocompetent syngeneic models.
- Mechanism of Immune Modulation: Investigating the detailed molecular mechanisms by which E7130 alters the immune landscape of the TME, including its effects on cytokine and chemokine profiles, and the function of various immune cell subsets.
- Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to benefit from **E7130** and immunotherapy combinations.
- Clinical Trials: Designing and initiating clinical trials to evaluate the safety and efficacy of
 E7130 in combination with immunotherapy in patients with solid tumors.

By elucidating the synergistic potential of **E7130** and immunotherapy, it may be possible to develop novel and more effective treatment strategies for a broad range of cancers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. aacrjournals.org [aacrjournals.org]
- 2. TOTAL SYNTHESIS AND NONCLINICAL STUDY RESULTS OF A NOVEL ANTICANCER DRUG CANDIDATE E7130 DERIVED FROM TOTAL SYNTHESIS OF HALICHONDRIN FOUND IN JOINT RESEARCH BETWEEN EISAI AND HARVARD UNIVERSITY

SCIENTISTS, PUBLISHED IN SCIENTIFIC REPORTS | News Release 14 2019 | Eisai Co., Ltd. [eisai.com]

- 3. Amelioration of Tumor-promoting Microenvironment via Vascular Remodeling and CAF Suppression Using E7130: Biomarker Analysis by Multimodal Imaging Modalities PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. First-in-human study of E7130 (a tumor microenvironment-ameliorating microtubule inhibitor) in patients with advanced solid tumors: Primary results of the dose-escalation part PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [E7130 Combination Therapy with Immunotherapy: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12381793#e7130-combination-therapy-with-immunotherapy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com